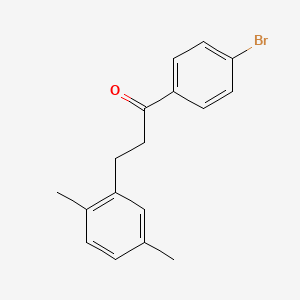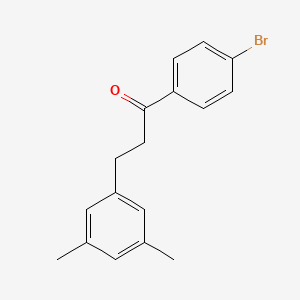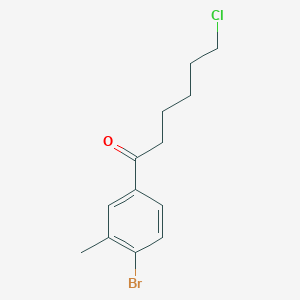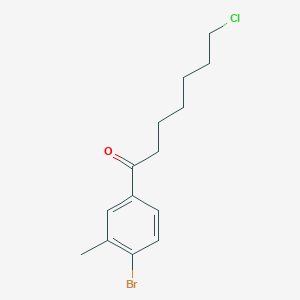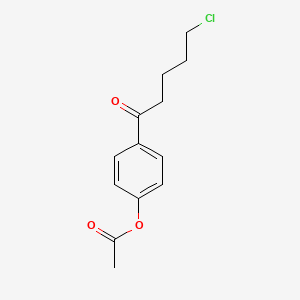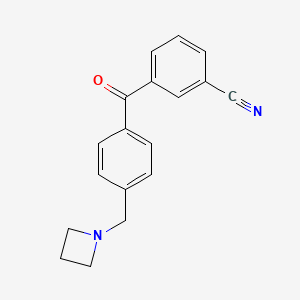
4'-Azetidinomethyl-3-cyanobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Azetidinomethyl-3-cyanobenzophenone is a chemical compound with the molecular formula C18H16N2O and a molecular weight of 276.33 g/mol . It is known for its unique structure, which includes an azetidine ring attached to a benzophenone core with a cyano group at the 3-position.
Méthodes De Préparation
The synthesis of 4’-Azetidinomethyl-3-cyanobenzophenone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment to Benzophenone Core: The azetidine ring is then attached to the benzophenone core via a nucleophilic substitution reaction.
Introduction of the Cyano Group: The cyano group is introduced at the 3-position of the benzophenone core through a suitable reaction, such as a Sandmeyer reaction.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
4’-Azetidinomethyl-3-cyanobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzophenone core, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
4’-Azetidinomethyl-3-cyanobenzophenone has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, contributing to drug discovery and development.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Organic Synthesis: It serves as a building block in organic synthesis, enabling the creation of complex molecules for research and industrial purposes.
Mécanisme D'action
The mechanism of action of 4’-Azetidinomethyl-3-cyanobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and cyano group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
4’-Azetidinomethyl-3-cyanobenzophenone can be compared with similar compounds such as:
3-Azetidinomethyl-4’-cyanobenzophenone: This isomer differs in the position of the cyano group, which can lead to variations in its chemical and biological properties.
4’-Azetidinomethyl-3-nitrobenzophenone: The presence of a nitro group instead of a cyano group can significantly alter the compound’s reactivity and applications.
4’-Azetidinomethyl-3-methylbenzophenone: The substitution of a methyl group can affect the compound’s physical and chemical properties, making it suitable for different applications.
Propriétés
IUPAC Name |
3-[4-(azetidin-1-ylmethyl)benzoyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-12-15-3-1-4-17(11-15)18(21)16-7-5-14(6-8-16)13-20-9-2-10-20/h1,3-8,11H,2,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNIRVPDJPUYET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642790 |
Source


|
| Record name | 3-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-46-3 |
Source


|
| Record name | 3-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



